4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide

M1 muscarinic receptor positive allosteric modulator Alzheimer's disease

The compound 4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide (CAS 2034429-92-8) is a synthetic small molecule (C21H26N4O3, MW 382.46) that integrates a morpholinobenzamide moiety with a partially saturated cinnolinone core. This structural architecture is characteristic of heterocyclic-fused cinnoline derivatives developed as muscarinic M1 receptor positive allosteric modulators (PAMs).

Molecular Formula C21H26N4O3
Molecular Weight 382.464
CAS No. 2034429-92-8
Cat. No. B2393092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide
CAS2034429-92-8
Molecular FormulaC21H26N4O3
Molecular Weight382.464
Structural Identifiers
SMILESC1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C21H26N4O3/c26-20-15-17-3-1-2-4-19(17)23-25(20)10-9-22-21(27)16-5-7-18(8-6-16)24-11-13-28-14-12-24/h5-8,15H,1-4,9-14H2,(H,22,27)
InChIKeyVJQNRPZRXVERQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide (CAS 2034429-92-8): Procurement-Relevant Structural and Pharmacological Profile


The compound 4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide (CAS 2034429-92-8) is a synthetic small molecule (C21H26N4O3, MW 382.46) that integrates a morpholinobenzamide moiety with a partially saturated cinnolinone core. This structural architecture is characteristic of heterocyclic-fused cinnoline derivatives developed as muscarinic M1 receptor positive allosteric modulators (PAMs) [1]. The compound belongs to a proprietary chemical series exemplified in patents directed to M1 PAMs for cognitive disorders, wherein the tetrahydrocinnolinone scaffold and the 4-morpholinobenzamide pharmacophore are critical for allosteric modulation and subtype selectivity [1].

Why Generic Substitution of 4-Morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide Fails: Structural Determinants of M1 PAM Activity


Within the class of tetrahydrocinnoline-based M1 PAMs, subtle modifications to the N2-substituent, the saturation state of the cinnolinone ring, or the benzamide appendage drastically alter allosteric cooperativity, subtype selectivity, and physicochemical properties. For instance, the 4-morpholinobenzamide group in this compound confers a specific hydrogen-bonding and steric profile that cannot be replicated by simple piperidine or pyrrolidine analogs without loss of M1 binding affinity and functional selectivity [1]. Consequently, direct replacement with an uncharacterized 'cinnolinone derivative' or a generic 'morpholino-benzamide' without matched M1 PAM data carries a high risk of experimental failure in target engagement or cellular assay reproducibility [1].

Product-Specific Quantitative Evidence Guide for 4-Morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide (CAS 2034429-92-8)


M1 Receptor Positive Allosteric Modulation: Structural Basis for Differentiation from Other Tetrahydrocinnoline Derivatives

The compound is explicitly claimed within the Markush structure of heterocyclic fused cinnoline M1 PAMs (US 8,293,744) and is distinguished from earlier M1 PAMs by its combination of a tetrahydrocinnolinone core and a 4-morpholinobenzamide moiety. This structural combination is absent in prior quinoline-based M1 PAMs (e.g., BQCA) and in other cinnoline derivatives lacking the morpholinobenzamide group [1]. While direct quantitative M1 PAM EC50 data for this specific compound is not publicly disclosed, the patent establishes that compounds within this formula exhibit M1 PAM activity with EC50 values typically less than 1 µM in calcium mobilization assays using CHO cells expressing human M1 receptor [1].

M1 muscarinic receptor positive allosteric modulator Alzheimer's disease

Selectivity Profile: Differentiation from Pan-Muscarinic Agonists and Other M1 PAM Chemotypes

The tetrahydrocinnoline series, including the present compound, is designed as a positive allosteric modulator rather than an orthosteric agonist. Unlike pan-muscarinic agonists such as xanomeline (M1/M4 preferring, but with significant M2/M3 activity and associated GI side effects), compounds within this series are expected to exhibit functional selectivity for M1 over M2, M3, M4, and M5 subtypes [1]. Although specific selectivity data for this compound is not publicly available, the patent describes that representative examples demonstrate at least 10-fold selectivity for M1 over M2–M5 in calcium mobilization and β-arrestin recruitment assays [1].

M1 selectivity muscarinic receptor subtypes allosteric modulation

Physicochemical Differentiation: Calculated Properties vs. Common Tetrahydrocinnoline and Benzamide Analogs

Based on its structure (MW = 382.46, tPSA ~ 79 Ų, cLogP ~ 2.1, HBD = 1, HBA = 6), the compound lies within favorable CNS drug-like space. In comparison, simple 5,6,7,8-tetrahydrocinnolin-3(2H)-one (MW = 150.18, tPSA ~ 46 Ų) lacks the benzamide extension necessary for M1 allosteric binding, while other tetrahydrocinnoline derivatives with larger N2-substituents (e.g., 2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, MW ~ 261.4) have distinct lipophilicity and hydrogen-bonding profiles that alter target engagement and brain penetration potential [1].

physicochemical properties drug-likeness CNS penetration

IP Position and Freedom-to-Operate: Differentiation from Non-Patented Tetrahydrocinnoline Analogs

As a compound explicitly claimed within US 8,293,744 (Merck Sharp & Dohme), this molecule benefits from a defined intellectual property position, which is not the case for many commercially available tetrahydrocinnoline derivatives (e.g., 5,6,7,8-tetrahydrocinnolin-3(2H)-one, CAS 5468-36-0) that are in the public domain [1]. For organizations seeking to develop proprietary M1 PAM therapeutics, procurement of a patented, composition-of-matter-protected compound may provide competitive advantage and exclusivity, whereas public-domain analogs offer no such IP protection [1].

intellectual property freedom-to-operate patent protection

Optimal Research and Industrial Application Scenarios for 4-Morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide (CAS 2034429-92-8)


M1 Muscarinic Receptor Positive Allosteric Modulator (PAM) Hit-to-Lead and Lead Optimization Programs

The compound's structural fit within the tetrahydrocinnoline M1 PAM series (US 8,293,744) makes it a valuable starting point for medicinal chemistry optimization of allosteric modulators targeting cognitive deficits in Alzheimer's disease and schizophrenia [1]. Its morpholinobenzamide group provides a handle for further SAR exploration of M1 cooperativity and subtype selectivity, while its calculated CNS drug-like properties support in vivo proof-of-concept studies [1].

Chemical Probe Development for Muscarinic Receptor Pharmacology

Given the predicted M1 selectivity (>10-fold over M2–M5) based on class-level data, this compound can serve as a scaffold for developing selective chemical probes to dissect M1-mediated signaling pathways in native tissues [1]. Its allosteric mode of action offers advantages over orthosteric agonists in terms of signal bias and reduced receptor desensitization [1].

IP-Gated CNS Drug Discovery for Neurodegenerative and Psychiatric Disorders

Organizations pursuing proprietary M1 PAM therapeutics can leverage the patent protection of this compound to build a composition-of-matter estate, providing a competitive moat against generic tetrahydrocinnoline analogs [1]. The compound's CNS-appropriate physicochemical profile further supports its utility in lead optimization for Alzheimer's disease, Parkinson's disease dementia, and Lewy body dementia [1].

Selectivity Profiling and Safety Pharmacology Assessment

The compound's anticipated M1 subtype selectivity and allosteric mechanism position it as a reference tool for counter-screening against muscarinic receptor panels (M2, M3, M4, M5) to assess off-target risks and establish safety margins in early drug discovery [1].

Quote Request

Request a Quote for 4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.